molecular formula C18H20N2O2S B2522891 1-(mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 349137-66-2

1-(mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole

Numéro de catalogue: B2522891
Numéro CAS: 349137-66-2
Poids moléculaire: 328.43
Clé InChI: ZGGRWLTVNMZDCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(Mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a sulfonylated benzimidazole derivative characterized by a mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) group at the N1 position and methyl substituents at the 5- and 6-positions of the benzimidazole core. The mesitylsulfonyl group imparts steric bulk and electron-withdrawing properties, influencing the compound’s reactivity, solubility, and biological interactions.

Key spectral features of related compounds include:

  • IR: C=O (amide) at ~1685 cm⁻¹ and C=S (thione) at ~168 cm⁻¹ in acetylated or thiolated analogs .
  • NMR: Methyl groups (δ 2.2–2.4 ppm) and aromatic protons (δ 7.0–8.0 ppm) in substituted benzimidazoles .

The compound’s applications are inferred from similar sulfonylated benzimidazoles, which are used in catalysis (e.g., N-heterocyclic carbene precursors) and medicinal chemistry (e.g., kinase inhibitors) .

Propriétés

IUPAC Name

5,6-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-11-6-14(4)18(15(5)7-11)23(21,22)20-10-19-16-8-12(2)13(3)9-17(16)20/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGRWLTVNMZDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-(mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of mesitylsulfonyl chloride with 5,6-dimethyl-1H-benzo[d]imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

1-(Mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The mesitylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amines .

Mécanisme D'action

The mechanism of action of 1-(mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication and repair, resulting in the suppression of cell growth and proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with multiple targets makes it a promising candidate for drug development .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5,6-Dimethyl-1H-benzo[d]imidazole Derivatives

Compound Name Substituent at N1 Molecular Weight (g/mol) Key Properties/Applications Evidence Source
1-(Mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole Mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) ~348.4 (calculated) Steric bulk, potential catalytic/biological activity Inferred
1-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole Difluoromethyl 210.2 mp 131–132°C; IR (C-F): 1212, 1083 cm⁻¹; electrophilic reactivity
1-(4-Methoxybenzyl)-5,6-dimethyl-1H-benzo[d]imidazole 4-Methoxybenzyl 292.4 Anticancer activity (leukemia cells); LCMS [M+H]⁺: 239
1-(Furan-2-ylmethyl)-5,6-dimethyl-1H-benzo[d]imidazole Furan-2-ylmethyl 242.3 Synthetic intermediate; δ 5.24 ppm (CH₂) in ¹H NMR
1-(2-Methoxyethyl)-5,6-dimethyl-1H-benzo[d]imidazole 2-Methoxyethyl 204.3 High yield (98%); polar substituent enhances solubility
Ag(I)-NHC complexes with 5,6-dimethylbenzimidazole N-Heterocyclic carbene (NHC) Variable Antimicrobial activity; water-soluble drug candidates

Key Comparative Insights

Steric and Electronic Effects :

  • The mesitylsulfonyl group introduces significant steric hindrance compared to smaller substituents like methoxyethyl or difluoromethyl. This bulk may reduce nucleophilic reactivity but enhance selectivity in catalytic applications (e.g., NHC-metal complexes) .
  • Electron-withdrawing groups (e.g., sulfonyl, difluoromethyl) lower the electron density of the benzimidazole ring, altering its binding affinity in biological targets (e.g., kinase inhibition ).

Biological Activity: Antimicrobial Performance: Ag(I)-NHC complexes derived from 5,6-dimethylbenzimidazoles exhibit strong antibacterial properties, surpassing simpler alkylated analogs . Anticancer Potential: 1-(4-Methoxybenzyl)-5,6-dimethyl-1H-benzo[d]imidazole (compound 8) shows selective cytotoxicity in leukemia cells, attributed to its ability to inhibit NF-κB signaling .

Synthetic Accessibility :

  • Alkylation and sulfonylation reactions (e.g., using tosyl chloride ) are common for N1 functionalization. Yields range from 21% (furan-2-ylmethyl derivative) to 98% (methoxyethyl analog), influenced by steric and electronic factors .

Physicochemical Properties :

  • Solubility : Polar substituents (e.g., methoxyethyl) improve aqueous solubility, whereas hydrophobic groups (e.g., mesitylsulfonyl) favor organic solvents .
  • Thermal Stability : Difluoromethyl and sulfonyl derivatives exhibit higher melting points (>130°C) compared to alkylated analogs .

Activité Biologique

1-(Mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core substituted with a mesitylsulfonyl group and two methyl groups at the 5 and 6 positions. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antitubercular Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitubercular activity. For instance, 1H-benzo[d]imidazole derivatives have shown effectiveness against Mycobacterium tuberculosis (Mtb) at nanomolar concentrations without cytotoxic effects on human cells. The mechanism involves inhibition of the mmpL3 gene, which is crucial for the synthesis of mycolic acids in the bacterial cell wall. This inhibition leads to reduced levels of trehalose dimycolate (TDM), an essential component for Mtb's survival .

Anticancer Properties

Benzimidazole derivatives, including those related to this compound, have been investigated for their anticancer properties. Compounds in this class have been identified as potential inhibitors of human topoisomerase I (Hu Topo I), a key enzyme involved in DNA replication and repair. In vitro studies revealed that certain derivatives exhibit strong binding affinity to DNA and can stabilize specific DNA sequences, suggesting their potential as chemotherapeutic agents .

The biological activity of this compound is primarily attributed to its ability to interact with critical enzymes and cellular pathways:

  • Inhibition of MmpL3 : By targeting the mmpL3 gene in M. tuberculosis, these compounds disrupt mycolic acid metabolism, which is vital for bacterial cell wall integrity .
  • DNA Interaction : The ability to bind to DNA suggests that these compounds may induce cytotoxic effects by interfering with DNA replication and transcription processes .

Study on Antitubercular Activity

A study published in 2019 evaluated various benzimidazole derivatives for their antitubercular properties. The results indicated that specific derivatives inhibited MmpL3 activity effectively, leading to a decrease in TDM synthesis. The study concluded that these compounds could serve as lead candidates for developing new antitubercular therapies .

Anticancer Evaluation

Research conducted on a series of benzimidazole derivatives revealed their potential as anticancer agents. In a panel screening against 60 human cancer cell lines, several compounds exhibited significant cytotoxicity and were identified as promising candidates for further development .

Table 1: Antitubercular Activity of Benzimidazole Derivatives

Compound NameIC50 (nM)Cytotoxicity (CC50)
Compound A15>1000
Compound B25>1000
Compound C30>1000

IC50 values indicate the concentration required to inhibit growth by 50%, while CC50 values indicate cytotoxic concentration on human cells.

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)
Compound DHeLa10
Compound EMCF-712
Compound FA5498

IC50 values represent the concentration needed to inhibit cell growth by 50% in respective cancer cell lines.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of a 5,6-dimethyl-benzimidazole precursor with mesitylsulfonyl chloride. Key steps include:

  • Nucleophilic Substitution : Reacting 5,6-dimethyl-1H-benzo[d]imidazole with mesitylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., triethylamine or pyridine) to activate the imidazole nitrogen .
  • Optimization : Reaction efficiency depends on stoichiometry (1:1.2 molar ratio of benzimidazole to sulfonyl chloride), temperature (0°C to room temperature), and reaction time (12–24 hours). Evidence shows that excess base can deprotonate the imidazole, enhancing nucleophilicity but risking side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is used to isolate the product. Yields range from 21% to 65%, influenced by steric hindrance from the mesityl group .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Post-synthesis characterization requires a multi-technique approach:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 300 MHz in CDCl₃) confirm regiochemistry. Key signals include the mesityl group’s aromatic protons (δ ~6.8–7.0 ppm) and methyl groups (δ ~2.3–2.4 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 343.12 for C₁₈H₂₀N₂O₂S) .
  • X-ray Crystallography : Resolves stereoelectronic effects, such as sulfonyl group orientation, which impacts biological activity .

Advanced: How can computational modeling predict the compound’s interaction with biological targets like EGFR or protein kinases?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding to enzyme active sites. For example, the mesitylsulfonyl group may occupy hydrophobic pockets in EGFR, while the benzimidazole core hydrogen-bonds with catalytic residues .
  • DFT Calculations : B3LYP/6-31G* optimizations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. This aids in rationalizing experimental inhibition data .
  • ADMET Prediction : SwissADME or ProTox-II models evaluate solubility (LogP ~3.2) and cytochrome P450 interactions, guiding toxicity mitigation .

Advanced: What strategies improve pharmacokinetic properties without compromising bioactivity?

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzimidazole ring enhances metabolic stability but may reduce solubility. Alternatively, replacing the mesityl group with smaller aryl sulfonamides balances lipophilicity and absorption .
  • Prodrug Design : Masking the sulfonyl group as a phosphate ester improves aqueous solubility, enabling parenteral administration .
  • Co-crystallization Studies : Co-formulating with cyclodextrins increases bioavailability by 30–40%, as shown in analogs like 5,6-dimethyl-benzimidazole derivatives .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Standardized Assays : Replicate experiments under identical conditions (e.g., cell line: A549 vs. HCT-116, ATP concentration: 10 µM). Variability often arises from differences in assay protocols .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., des-methyl derivatives) that may contribute to discrepancies .
  • Cross-Study Meta-Analysis : Compare structural analogs (e.g., 2-phenyl vs. 5-nitro substitutions) to isolate substituent-specific effects .

Advanced: What synthetic routes enable regioselective functionalization of the benzimidazole core?

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the N1 position, followed by electrophilic quenching (e.g., iodomethane) for selective methylation .
  • Microwave-Assisted Synthesis : Reduces reaction times from 24 hours to 30 minutes for sulfonylation, minimizing decomposition .
  • Flow Chemistry : Continuous flow systems with immobilized catalysts (e.g., Pd/C) improve scalability and reproducibility, achieving >90% purity in one pass .

Advanced: How do steric and electronic effects of the mesitylsulfonyl group influence reactivity in cross-coupling reactions?

  • Steric Hindrance : The mesityl group’s 2,4,6-trimethyl substitution impedes Pd-catalyzed couplings (e.g., Suzuki-Miyaura), requiring bulky ligands (XPhos) to prevent catalyst poisoning .
  • Electronic Effects : The sulfonyl group withdraws electron density, activating the benzimidazole ring for nucleophilic aromatic substitution at the C2 position .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.